(3,4,5-Trichlorophenyl)methanol: Technical Monograph & Application Guide
(3,4,5-Trichlorophenyl)methanol: Technical Monograph & Application Guide
Part 1: Executive Technical Summary
(3,4,5-Trichlorophenyl)methanol (CAS 7520-67-4), often referred to as 3,4,5-trichlorobenzyl alcohol , is a specialized halogenated aromatic building block used primarily in medicinal chemistry and agrochemical synthesis.
Unlike its more common 2,4-dichloro analogues, the 3,4,5-trichloro substitution pattern offers a unique "lipophilic shield." The steric bulk and electron-withdrawing nature of the three adjacent chlorine atoms create a chemically robust moiety that resists oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the benzylic and para-positions.[1] This makes it a critical "anchor" fragment for drug developers aiming to increase the metabolic half-life (
Part 2: Physicochemical Profile
The following data aggregates experimental and predicted values suitable for laboratory handling and process design.
| Property | Value / Description | Technical Note |
| CAS Registry Number | 7520-67-4 | Unique identifier.[2] |
| Molecular Formula | ||
| Molecular Weight | 211.47 g/mol | |
| Appearance | White to off-white crystalline solid | Typically supplied as a powder or crystalline mass.[1][2] |
| Melting Point | ~60–80 °C (Predicted range) | Precise experimental MP is rarely listed in open literature; isomers (e.g., 2,4,5-) melt ~60°C. Symmetry of 3,4,5- suggests a higher range. |
| Solubility (Water) | Negligible (< 10 mg/L) | Highly hydrophobic due to trichloryl motif.[1][2] |
| Solubility (Organic) | High | Soluble in DCM, MeOH, DMSO, EtOAc, THF.[1] |
| Acidity (pKa) | ~14 (Alcoholic -OH) | Similar to benzyl alcohol; slightly more acidic due to electron-withdrawing Cl atoms.[1][2] |
| LogP | ~3.5 – 4.0 | High lipophilicity; significantly increases partition coefficient of derivatives.[1][2] |
Part 3: Synthetic Methodologies
Protocol A: NaBH₄ Reduction (Standard Lab Scale)
Rationale: Sodium borohydride (
Reagents:
-
Substrate: 3,4,5-Trichlorobenzaldehyde (1.0 equiv)
-
Reductant: Sodium borohydride (
) (1.1 equiv) -
Solvent: Methanol (anhydrous preferred) or Ethanol
-
Quench: 1M HCl or Saturated
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trichlorobenzaldehyde (e.g., 10 mmol, 2.09 g) in Methanol (30 mL). Cool to 0°C in an ice bath.
-
Addition: Add
(11 mmol, 0.42 g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The aldehyde spot (
~0.[1][2]6) should disappear, replaced by the alcohol ( ~0.3).[1][2] -
Quench: Carefully add 1M HCl dropwise until pH ~5–6 to destroy excess hydride.
-
Workup: Evaporate bulk methanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).[1][2]
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Usually obtained as a pure solid.[1][2] If necessary, recrystallize from Hexane/Chloroform or purify via flash chromatography.[1][2]
Visualization of Synthetic Logic
Figure 1: Chemoselective reduction pathway preserving the aryl-chloride motif.
Part 4: Chemical Reactivity & Derivatization
The utility of (3,4,5-Trichlorophenyl)methanol lies in its conversion into electrophilic species (halides or sulfonates) for coupling reactions.[1]
Activation to Alkyl Halides
Direct coupling of the alcohol is difficult.[1][2] It is standard practice to convert it to the benzyl chloride or bromide .[1][2]
-
Chlorination: Reaction with Thionyl Chloride (
) in DCM (cat.[1][2] DMF).[1][2]-
Note: The 3,4,5-trichloro substitution makes the benzylic position less reactive to
ionization compared to unsubstituted benzyl alcohol, but displacement still proceeds efficiently.
-
-
Bromination: Reaction with Phosphorus Tribromide (
) in or DCM.[1][2]
Nucleophilic Substitution (Application)
Once activated (e.g., to the benzyl bromide), the 3,4,5-trichlorobenzyl group can be installed onto amines, phenols, or thiols.
-
Example: Synthesis of ether-linked bioactive analogues.
Derivatization Workflow Diagram
Figure 2: Divergent synthesis map for installing the 3,4,5-trichlorobenzyl moiety.
Part 5: Analytical Characterization
To validate the identity of CAS 7520-67-4, rely on Proton NMR (
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | ~7.40 – 7.50 ppm | Singlet (s) | 2H | H-2, H-6 (Symmetric) |
| Benzylic | ~4.60 – 4.70 ppm | Singlet (s) or Doublet | 2H | |
| Hydroxyl | Variable (~2.0 – 4.0 ppm) | Broad / Triplet | 1H |
Interpretation:
-
Mass Spectrometry: Look for the characteristic isotope pattern of three chlorine atoms (
, , , in a 100:96:31:3 ratio).
Part 6: Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for chlorinated benzyl alcohols.[1][2]
-
GHS Classification (Predicted):
-
Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though less hygroscopic than simple benzyl alcohol).[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81666, (3,4,5-Trichlorophenyl)methanol.[1] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][2] (Source for NaBH4 reduction and SOCl2/PBr3 mechanisms).
Sources
- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,4-dichlorobenzyl alcohol - CAS:1805-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. Table 4-2, Physical and Chemical Properties of Trichlorobenzenesa - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
